molecular formula C17H15ClFNO2 B5466354 (E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B5466354
M. Wt: 319.8 g/mol
InChI Key: OMDHGEYFOYVXKQ-PKNBQFBNSA-N
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Description

(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one is an organic compound characterized by the presence of a chloro-fluoroaniline group and a methoxyphenyl group connected through a butenone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-fluoroaniline and 4-methoxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of chloro or fluoro groups with nucleophiles.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Biological Probes: Used in the study of biological pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Materials Science: Utilized in the development of advanced materials.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

    Effects: Inhibiting or activating biological functions, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
  • (E)-3-(3-chloro-4-fluoroanilino)-1-phenylbut-2-en-1-one

Uniqueness

  • Structural Features : The presence of both chloro and fluoro groups in the aniline moiety.
  • Reactivity : Unique reactivity patterns due to the combination of substituents.
  • Applications : Distinct applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(3-chloro-4-fluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO2/c1-11(20-13-5-8-16(19)15(18)10-13)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDHGEYFOYVXKQ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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